BenchChemオンラインストアへようこそ!

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide

HBV capsid assembly modulator sulfamoylbenzamide lipophilicity prediction

This 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide is a rationally designed SBA analog for HBV capsid assembly modulation. The cyclohexylsulfamoyl group confers distinct steric and lipophilic properties vs. sec-butyl analogs like NVR 3-778. 2-Fluoro substitution enhances metabolic stability. Predicted logP ~3.8 and tPSA ~70 Ų enable precise SAR benchmarking. Procure ≥95% pure material for reliable X-ray co-crystallography, SPR, or microsomal stability studies.

Molecular Formula C22H27FN2O4S
Molecular Weight 434.53
CAS No. 452050-97-4
Cat. No. B2788583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide
CAS452050-97-4
Molecular FormulaC22H27FN2O4S
Molecular Weight434.53
Structural Identifiers
SMILESCCOC1=CC=CC=C1N(C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)F
InChIInChI=1S/C22H27FN2O4S/c1-3-29-21-12-8-7-11-20(21)25(2)22(26)18-15-17(13-14-19(18)23)30(27,28)24-16-9-5-4-6-10-16/h7-8,11-16,24H,3-6,9-10H2,1-2H3
InChIKeyMOYWQDOUSUWSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide (CAS 452050-97-4): Sulfamoylbenzamide HBV Capsid Assembly Modulator Scaffold


5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide (CAS 452050‑97‑4) is a fully synthetic sulfamoylbenzamide (SBA) derivative bearing a cyclohexylsulfamoyl group at the 5‑position of a 2‑fluorobenzamide core and a tertiary amide bearing N‑methyl and N‑(2‑ethoxyphenyl) substituents. The sulfamoylbenzamide chemotype is one of the most clinically advanced classes of hepatitis B virus (HBV) capsid assembly modulators (CAMs), with the first‑in‑class agent NVR 3‑778 having demonstrated antiviral activity in HBV‑infected patients [1][2]. The specific substitution pattern of this compound distinguishes it from other SBA congeners and may confer differential pharmacokinetic and target‑engagement properties relevant to antiviral drug discovery and chemical biology tool development.

Why 5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide Cannot Be Interchanged with Other Sulfamoylbenzamide Capsid Assembly Modulators


Within the sulfamoylbenzamide class, even subtle modifications to the sulfamoyl N‑substituent, the benzamide substitution pattern, or the amide N‑aryl/alkyl groups produce dramatic shifts in HBV capsid assembly modulation potency, selectivity over host off‑targets, aqueous solubility, and metabolic stability [1]. The cyclohexylsulfamoyl motif present in this compound imparts a distinct steric and lipophilic profile compared to the sec‑butylsulfamoyl group of the clinical candidate NVR 3‑778, while the N‑(2‑ethoxyphenyl)‑N‑methyl amide side chain introduces conformational constraints and hydrogen‑bond acceptor potential absent in simpler N‑phenyl or N‑alkyl analogs. Generic substitution with a superficially similar SBA without side‑by‑side pharmacological and ADME profiling therefore carries a high risk of loss of potency, unfavorable pharmacokinetics, or unexpected toxicity, undermining both research reproducibility and lead‑optimization campaigns [2].

Quantitative Differentiation Evidence for 5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide (452050-97-4)


Cyclohexylsulfamoyl vs. sec‑Butylsulfamoyl: Predicted Lipophilicity and Steric Bulk Differentiation

The cyclohexylsulfamoyl substituent in 5‑(cyclohexylsulfamoyl)‑N‑(2‑ethoxyphenyl)‑2‑fluoro‑N‑methylbenzamide is predicted to confer higher lipophilicity and greater steric bulk than the sec‑butylsulfamoyl group found in the clinical candidate NVR 3‑778. Although direct experimental partition coefficients for this compound have not been publicly disclosed, computationally predicted values using the consensus model of SwissADME yield a consensus Log P of approximately 3.8 for the target compound versus a consensus Log P of approximately 3.1 for NVR 3‑778, a difference of ~0.7 log units that correlates with roughly a 5‑fold higher predicted distribution into lipid compartments [1]. The larger cyclohexyl group also increases the topological polar surface area (tPSA) to ~70 Ų compared with ~64 Ų for NVR 3‑778, potentially modulating permeability and target‑binding complementarity [2].

HBV capsid assembly modulator sulfamoylbenzamide lipophilicity prediction

N‑(2‑Ethoxyphenyl)‑N‑methyl Amide vs. N‑Phenyl Amide: Conformational Rigidity and Hydrogen‑Bonding Potential

The tertiary amide bearing both a methyl and a 2‑ethoxyphenyl substituent on the target compound introduces greater conformational restriction around the amide bond compared with secondary N‑aryl amides commonly encountered in early sulfamoylbenzamide series. The ortho‑ethoxy group provides an internal hydrogen‑bond acceptor that can engage in an intramolecular S(6) O···H–C interaction with the adjacent phenyl ring, pre‑organizing the N‑aryl group in a near‑perpendicular orientation relative to the benzamide plane [1]. This conformational bias is absent in the simpler N‑phenyl analog 5‑(cyclohexylsulfamoyl)‑2‑fluoro‑N‑phenylbenzamide, which possesses greater rotational freedom around the N–C(aryl) bond. While no publicly available crystal structures or solution‑state conformational analyses have been reported for this specific compound, the intramolecular ethoxy‑mediated pre‑organization is a well‑established design principle in medicinal chemistry for reducing entropic penalties upon target binding [2].

amide conformation sulfamoylbenzamide SAR HBV capsid binding

Fluorine at Position 2 vs. Chlorine or Hydrogen: Predicted Metabolic Soft‑Spot Differentiation

The 2‑fluoro substituent on the benzamide ring of 5‑(cyclohexylsulfamoyl)‑N‑(2‑ethoxyphenyl)‑2‑fluoro‑N‑methylbenzamide is strategically positioned ortho to the amide carbonyl, a location known to sterically and electronically shield the amide bond from hydrolytic metabolism while also blocking potential CYP‑mediated aromatic hydroxylation at the 2‑position [1]. In contrast, the 2‑chloro analog, which has been more extensively explored in the sulfamoylbenzamide patent literature, exhibits a larger van der Waals radius (1.75 Å for Cl vs. 1.47 Å for F) that can perturb the optimal binding geometry within the HBV core protein hydrophobic pocket [2]. The 2‑des‑halo (hydrogen) analog lacks the metabolic shielding entirely and is expected to undergo more rapid oxidative clearance. Direct comparative metabolic stability data for this specific compound are not publicly available; however, the general rank order of metabolic stability for ortho‑substituted benzamides follows F > Cl > H, a trend supported by extensive cytochrome P450 enzymology literature [3].

fluorine substitution metabolic stability cytochrome P450

Sulfamoylbenzamide Core: Validated HBV Core Protein Engagement vs. Untargeted Screening Hits

The sulfamoylbenzamide scaffold, to which 5‑(cyclohexylsulfamoyl)‑N‑(2‑ethoxyphenyl)‑2‑fluoro‑N‑methylbenzamide belongs, has been crystallographically validated to bind at the heteroaryldihydropyrimidine (HAP) pocket between HBV core protein dimers, inducing assembly of aberrant, non‑infectious capsids [1]. The prototypical SBA, NVR 3‑778, demonstrated an EC₅₀ of 0.40 μM against HBV DNA replication in HepG2.2.15 cells and reduced serum HBV DNA by 1.7 log₁₀ in a Phase Ia clinical trial [2]. This class‑level validation provides a mechanistic anchor for the target compound that is absent for compounds identified only from phenotypic screening or computational docking without biophysical confirmation. However, the specific potency, selectivity, and antiviral efficacy of 452050‑97‑4 have not been reported in the peer‑reviewed or patent literature, and its activity cannot be assumed equal to that of NVR 3‑778 without direct measurement.

HBV core protein capsid assembly modulation target validation

Commercial Purity Specification: ≥95% vs. Unspecified Screening Library Stock

The compound 5‑(cyclohexylsulfamoyl)‑N‑(2‑ethoxyphenyl)‑2‑fluoro‑N‑methylbenzamide (CAS 452050‑97‑4) is supplied by multiple commercial vendors with a stated purity specification of ≥95% as determined by HPLC, a standard that meets or exceeds the typical purity threshold (≥90%) accepted for in‑vitro biological screening [1]. In contrast, many analogs within the sulfamoylbenzamide class available only through custom synthesis or shared compound collections lack certified purity documentation, introducing uncontrolled variables into dose‑response and SAR studies. The ≥95% purity specification reduces the risk that observed biological effects are attributable to trace impurities or degradation products rather than the intended compound, thereby increasing inter‑laboratory reproducibility [2].

compound purity reproducibility chemical procurement

Recommended Application Scenarios for 5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide (452050-97-4)


HBV Capsid Assembly Modulator Lead‑Optimization Library Design

This compound serves as a rationally designed analog within a sulfamoylbenzamide lead‑optimization campaign aimed at improving upon the potency and pharmacokinetic profile of NVR 3‑778. The cyclohexylsulfamoyl and N‑(2‑ethoxyphenyl)‑N‑methyl features, supported by the conformational and lipophilicity predictions outlined in Section 3 [1], can be used to probe the steric and electronic tolerance of the HAP pocket of HBV core protein. Procurement of ≥95% pure material enables reliable structure‑activity relationship (SAR) expansion without confounding impurity effects.

Chemical Biology Probe for HBV Core Protein Dimer Interface Characterization

The crystallographically validated binding mode of the sulfamoylbenzamide class at the HBV core protein dimer interface [2] establishes a mechanistic framework for using this compound as a chemical probe. Although compound‑specific biophysical data are lacking, the fluorinated benzamide core and the conformationally constrained amide side chain make it a suitable candidate for X‑ray co‑crystallography or surface plasmon resonance (SPR) studies to determine the binding thermodynamics and kinetics relative to the parent SBA scaffold.

Comparative Metabolic Stability Screening of Ortho‑Substituted Benzamide CAMs

The 2‑fluoro substitution, predicted to confer superior metabolic stability over 2‑chloro or des‑halo analogs based on CYP enzymology principles [3], justifies the inclusion of this compound in a panel of sulfamoylbenzamide derivatives for comparative intrinsic clearance measurements in human liver microsomes or hepatocyte suspensions. Direct head‑to‑head metabolic stability data generated from such studies would provide the quantitative differentiation evidence currently absent from the public domain.

Physicochemical Property Benchmarking for Sulfamoylbenzamide CAM Series

The predicted consensus Log P of ~3.8 and tPSA of ~70 Ų position this compound at a distinct physicochemical space within the sulfamoylbenzamide series, approximately 0.7 log P units above NVR 3‑778 [1]. Experimental determination of log D₇.₄, aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) permeability for this compound enables benchmarking of the lipophilicity‑driven property cliff within the SBA class, informing design strategies for balancing potency with drug‑like properties.

Quote Request

Request a Quote for 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.